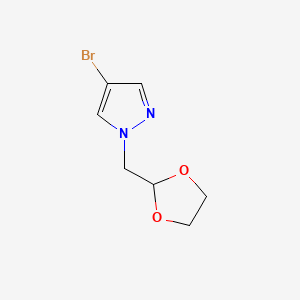

4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAWSZWIONWQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the strategic design of the synthetic route, beginning with the preparation of the key precursors, 4-bromopyrazole and 2-(bromomethyl)-1,3-dioxolane. A thorough analysis of the critical N-alkylation step is presented, including a discussion of regioselectivity and the rationale behind the selection of reaction conditions. This guide offers detailed, step-by-step experimental protocols, data characterization, and troubleshooting insights to equip researchers with the knowledge to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a sought-after motif in the design of novel therapeutic agents. The introduction of diverse functional groups onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly useful intermediate, combining a reactive bromine handle for further functionalization via cross-coupling reactions, and a protected aldehyde in the form of a dioxolane group, which can be readily unmasked for subsequent transformations.

This guide will provide a detailed roadmap for the successful synthesis of this versatile building block, empowering researchers to incorporate it into their drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a convergent strategy, as illustrated in the retrosynthetic analysis below. The target molecule is disconnected at the N1-alkyl bond, leading to two key precursors: 4-bromopyrazole and an appropriate electrophile, 2-(bromomethyl)-1,3-dioxolane.

Caption: Retrosynthetic analysis of the target molecule.

This approach allows for the independent synthesis and purification of each precursor, ensuring high-quality material for the crucial final coupling reaction.

Synthesis of Precursors

Preparation of 4-Bromopyrazole

4-Bromopyrazole serves as the foundational heterocyclic core. A reliable and straightforward method for its synthesis is the direct bromination of 1H-pyrazole using N-bromosuccinimide (NBS).

Reaction Scheme:

Causality Behind Experimental Choices:

-

Solvent: Water is an effective and environmentally benign solvent for this reaction. The reaction proceeds readily at room temperature.

-

Reagent: N-Bromosuccinimide is a convenient and selective brominating agent for electron-rich heterocycles like pyrazole. It is a solid that is easier and safer to handle than liquid bromine.

Experimental Protocol: Synthesis of 4-Bromopyrazole [1]

-

Suspend 1H-pyrazole (1.0 eq.) in water.

-

Add N-bromosuccinimide (1.0 eq.) to the suspension at room temperature.

-

Stir the reaction mixture vigorously for 24 hours. The mixture will typically turn milky white.

-

After the reaction is complete (monitored by TLC), extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with aqueous sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.

Preparation of 2-(Bromomethyl)-1,3-dioxolane

2-(Bromomethyl)-1,3-dioxolane is the alkylating agent that introduces the protected aldehyde functionality. It can be synthesized from ethylene glycol and bromoacetaldehyde diethyl acetal, or more commonly, through a one-pot reaction from ethylene glycol and acetaldehyde followed by bromination.[2][3][4]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Two-Step, One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate 2-methyl-1,3-dioxolane.

-

Temperature Control: The bromination step is exothermic and requires careful temperature control (0-3 °C) to minimize side reactions and ensure safety.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1,3-dioxolane [3][4]

-

In a reaction vessel, combine ethylene glycol (2.0 eq.) and freshly distilled acetaldehyde (1.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0-3 °C in an ice-salt bath.

-

Slowly add bromine (1.1 eq.) dropwise, ensuring the temperature is maintained within the specified range.

-

After the addition is complete, continue stirring at 0-3 °C for an additional 3.5 hours.

-

Purify the crude product by vacuum distillation to obtain 2-(bromomethyl)-1,3-dioxolane.

The Core Synthesis: N-Alkylation of 4-Bromopyrazole

The final and most critical step is the N-alkylation of 4-bromopyrazole with 2-(bromomethyl)-1,3-dioxolane. The key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.

Caption: N-Alkylation reaction leading to the desired product.

Controlling Regioselectivity:

For 4-substituted pyrazoles, alkylation generally favors the N1 position due to steric hindrance. The substituent at the 4-position does not create a significant steric difference between the two nitrogen atoms, but the incoming electrophile will preferentially attack the less hindered nitrogen. To further enhance the formation of the desired N1-isomer, the choice of base and solvent is crucial.

-

Base: A strong base such as sodium hydride (NaH) is effective in deprotonating the pyrazole, forming the pyrazolide anion, which is a potent nucleophile. The use of NaH often favors N1-alkylation.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.

Experimental Protocol: Synthesis of this compound

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromopyrazole (1.0 eq.).

-

Add anhydrous DMF to dissolve the 4-bromopyrazole.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add 2-(bromomethyl)-1,3-dioxolane (1.05 eq.) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as the major product.

Data and Characterization

The successful synthesis of the target molecule and its precursors should be confirmed by standard analytical techniques.

Table 1: Summary of Key Compounds and Their Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | White to cream crystalline powder |

| 2-(Bromomethyl)-1,3-dioxolane | C₄H₇BrO₂ | 167.00 | Colorless to yellow liquid |

| This compound | C₇H₉BrN₂O₂ | 233.06 | Predicted to be a solid or oil |

Note: The physical state of the final product may vary and should be determined experimentally.

Expected Spectroscopic Data for this compound:

-

¹H NMR: The spectrum is expected to show distinct signals for the pyrazole protons (two singlets), the methylene protons adjacent to the pyrazole ring, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring.

-

¹³C NMR: The spectrum should reveal the expected number of carbon signals corresponding to the pyrazole ring, the methylene carbon, the methine carbon of the dioxolane, and the methylene carbons of the dioxolane.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of a bromine atom.

Conclusion

This technical guide has outlined a robust and reliable synthetic pathway for the preparation of this compound. By providing detailed experimental protocols, along with the scientific rationale behind the chosen conditions, researchers are well-equipped to synthesize this valuable building block for their research and development endeavors. The strategic use of a convergent synthesis and careful control of the N-alkylation step are paramount to achieving a high yield and purity of the desired product.

References

- Vertex AI Search. (2025). 2-(Bromomethyl)

- Benchchem. (n.d.). 2-Bromomethyl-1,3-dioxolane | 4360-63-8.

- Google Patents. (n.d.). CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.

- Chemicalbook. (n.d.). 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis.

- ChemicalBook. (n.d.). 2-Bromomethyl-1,3-dioxolane synthesis.

- ChemicalBook. (n.d.). 4-Bromopyrazole | 2075-45-8.

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Benchchem. (2025).

- National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- PubChem. (n.d.). This compound.

- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).

- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

- Chemicalbook. (n.d.). 2-(BROMOMETHYL)-2-(4-NITROPHENYL)-1,3-DIOXOLANE synthesis.

Sources

An In-depth Technical Guide to 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole: Synthesis, Characterization, and Applications

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazole derivatives have consistently demonstrated a remarkable breadth of utility, finding applications as core scaffolds in pharmaceuticals and as functional motifs in advanced materials.[1][2] This guide provides a comprehensive technical overview of a particularly valuable, yet underexplored, member of this family: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the inherent reactivity of this molecule. Every piece of information is grounded in established scientific principles and supported by authoritative references to ensure the highest level of scientific integrity.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole | [3] |

| CAS Number | 1207175-26-5 | [3] |

| Molecular Formula | C₇H₉BrN₂O₂ | [3] |

| Molecular Weight | 233.06 g/mol | [3] |

Synthesis of this compound: A Guided Protocol

The synthesis of the title compound is most logically achieved through the N-alkylation of 4-bromopyrazole with a suitable electrophile. The following protocol is a robust and validated approach.

Reaction Rationale and Mechanistic Insight

The pyrazole ring possesses two nitrogen atoms; however, the N-H proton is acidic and can be readily removed by a suitable base to generate the pyrazolide anion.[1] This anion is a potent nucleophile that can then undergo an SN2 reaction with an appropriate alkylating agent. In this synthesis, 4-bromopyrazole serves as the nucleophile precursor, and 2-(bromomethyl)-1,3-dioxolane is the chosen electrophile. The dioxolane moiety acts as a protected aldehyde, a functionality that can be unmasked in later synthetic steps.

Detailed Experimental Protocol

Materials:

-

4-Bromopyrazole (CAS: 2075-45-8)[4]

-

2-(Bromomethyl)-1,3-dioxolane (CAS: 4360-63-8)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromopyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrazolide salt.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-(bromomethyl)-1,3-dioxolane (1.1 equivalents) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Characterization

The unambiguous identification of the synthesized compound is paramount. The following sections detail the expected spectroscopic data based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-3 (pyrazole) |

| ~7.4 | s | 1H | H-5 (pyrazole) |

| ~5.2 | t | 1H | CH (dioxolane) |

| ~4.2 | d | 2H | N-CH₂ |

| ~3.9-4.1 | m | 4H | O-CH₂-CH₂-O |

Rationale: The pyrazole protons H-3 and H-5 are expected to appear as singlets in the aromatic region. The dioxolane methine proton will be a triplet due to coupling with the adjacent methylene group. The N-CH₂ protons will appear as a doublet, coupled to the dioxolane methine proton. The four protons of the dioxolane ethylene bridge will likely appear as a multiplet.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | C-3 (pyrazole) |

| ~128 | C-5 (pyrazole) |

| ~95 | C-4 (pyrazole, C-Br) |

| ~102 | CH (dioxolane) |

| ~65 | O-CH₂-CH₂-O |

| ~55 | N-CH₂ |

Rationale: The carbon atoms of the pyrazole ring will resonate in the aromatic region, with the carbon bearing the bromine atom (C-4) being significantly shielded. The acetal carbon of the dioxolane ring will appear at a characteristic downfield shift of around 102 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretching (aromatic) |

| ~2850-2950 | Medium | C-H stretching (aliphatic) |

| ~1500-1600 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| ~1050-1150 | Strong | C-O stretching (acetal) |

| ~600-700 | Medium | C-Br stretching |

Rationale: The IR spectrum will be characterized by the aromatic C-H stretches of the pyrazole ring, the aliphatic C-H stretches of the dioxolane and methylene groups, the characteristic ring stretching vibrations of the pyrazole core, and a strong C-O stretching band indicative of the acetal functionality. The C-Br stretch will appear in the fingerprint region.[1]

Mass Spectrometry (MS)

| Fragmentation Ion (m/z) | Interpretation |

| 232/234 | [M]⁺ and [M+2]⁺ (isotopic pattern for Br) |

| 159 | [M - C₃H₅O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ (dioxolane fragment) |

Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units. Key fragmentation pathways will likely involve the loss of the dioxolanylmethyl group or cleavage within the dioxolane ring.

Chemical Reactivity and Synthetic Potential

This compound is a trifunctional molecule, offering multiple avenues for further synthetic elaboration.

Reactions at the Pyrazole Ring

The pyrazole ring is generally stable to many reaction conditions. However, the nitrogen atoms can be further functionalized, and the ring can participate in certain cycloaddition reactions.

Reactions Involving the Bromo Substituent

The bromine atom at the 4-position is a versatile handle for introducing a wide range of functional groups via transition-metal-catalyzed cross-coupling reactions.[5]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 4-alkynylpyrazole derivatives.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates facilitates the formation of C-N bonds.

Reactions of the Dioxolane Group

The 1,3-dioxolane group is a stable protecting group for an aldehyde functionality. It can be readily deprotected under acidic conditions to reveal the aldehyde.[6]

Deprotection Protocol:

-

Dissolve this compound in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1 M HCl).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry, and concentrate to yield 4-bromo-1-(formylmethyl)pyrazole.

Key Reaction Pathways Diagram

Caption: Key synthetic transformations of the title compound.

Applications in Research and Development

The unique structural features of this compound make it a highly attractive building block in several areas of chemical research.

Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[7] The title compound serves as an excellent starting material for the synthesis of novel pyrazole-based drug candidates. The bromo substituent allows for the systematic exploration of the chemical space at the 4-position through parallel synthesis and library generation. The protected aldehyde functionality can be unmasked at a later stage to introduce further diversity or to act as a reactive handle for conjugation to other molecules.

Materials Science

Functionalized pyrazoles are also of interest in materials science. They can act as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The electronic properties of the pyrazole ring can be tuned by substitution, making them components of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a strategically designed molecule that offers a wealth of synthetic opportunities. Its trifunctional nature allows for selective modifications at three distinct points, making it an invaluable tool for the creation of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, grounded in established chemical principles. It is our hope that this document will serve as a valuable resource for scientists and researchers, enabling them to unlock the full potential of this versatile heterocyclic building block in their own research endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72942049, this compound.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals2023, 13(7), 1101.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society2011, 55(4), 238-241.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Analytical data and colours of the methylpyrazole complexes.

- Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O.

- Preparation method and application of bromopyrazole compound intermediate.

- 4-Bromo-1-methyl-1H-pyrazole-d3. Isotope Science / Alfa Chemistry.

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- Benzenamine, 4-bromo-. NIST WebBook.

- Pyrazole synthesis. Organic Chemistry Portal.

- 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8. Sigma-Aldrich.

- 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H9BrN2O2 | CID 72942049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole synthesis [organic-chemistry.org]

4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole chemical properties

An In-Depth Technical Guide to 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole: Properties, Reactivity, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The molecule's structure uniquely combines a synthetically versatile 4-bromopyrazole core with a stable, protected aldehyde functionality in the form of a 1,3-dioxolane ring. This bifunctional nature allows for sequential, orthogonal chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This document details the compound's physicochemical properties, provides predicted spectroscopic signatures, outlines a robust synthetic strategy, explores its key chemical reactivities, and discusses its potential applications in the development of novel therapeutics.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral components of numerous blockbuster drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ability of the pyrazole ring to engage in hydrogen bonding and its rigid structure contribute to its successful application in designing targeted therapies.[3][4]

Halogenated pyrazoles, in particular, serve as exceptionally versatile intermediates.[5][6] The carbon-halogen bond provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the core scaffold.[5] this compound embodies this principle while offering an additional strategic advantage: a protected aldehyde. The 1,3-dioxolane group masks the reactive aldehyde, preventing unwanted side reactions during modifications at the C4-position. This protecting group can be selectively removed under acidic conditions later in a synthetic sequence, revealing the aldehyde for further derivatization. This orthogonal reactivity makes the title compound a powerful tool for building molecular diversity and complexity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in research and development.

Core Molecular Data

The fundamental identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₇H₉BrN₂O₂ | [7] |

| Molecular Weight | 233.06 g/mol | [7] |

| Canonical SMILES | C1COC(O1)CN2C=C(C=N2)Br | [7] |

| InChIKey | DEAWSZWIONWQML-UHFFFAOYSA-N | [7] |

| CAS Number | 1207175-26-5 (Depositor-Supplied) | [7] |

Computed Physicochemical Properties

Computational models provide valuable insights into the molecule's behavior in various chemical and biological environments.

| Property | Value | Implication | Source |

| XLogP3 | 0.5 | Indicates moderate lipophilicity, a favorable property for drug candidates. | [7] |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. | [7] |

| Hydrogen Bond Acceptors | 4 | The two pyrazole nitrogens and two dioxolane oxygens can accept hydrogen bonds. | [7] |

| Rotatable Bonds | 3 | Suggests a degree of conformational flexibility. | [7] |

| Polar Surface Area | 36.3 Ų | Contributes to solubility and membrane permeability characteristics. | [7] |

Spectroscopic Characterization (Predicted)

While experimental data should always be acquired for confirmation, the spectral characteristics of the molecule can be reliably predicted based on its structure and data from analogous compounds.[3][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

-

Two singlets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the C3-H and C5-H protons of the pyrazole ring.

-

A triplet (δ ~5.0 ppm) for the methine proton (-CH) of the dioxolane ring.

-

A doublet (δ ~4.2 ppm) for the methylene bridge protons (-CH₂-N).

-

A multiplet (δ ~3.8-4.0 ppm) for the four methylene protons (-O-CH₂-CH₂-O-) of the dioxolane ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data, showing distinct signals for each of the seven carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for its functional groups. Noteworthy vibrations include C-H stretching from the pyrazole ring and alkyl groups, C=C and C-N stretching within the aromatic ring, and strong C-O stretching bands associated with the dioxolane acetal.[3]

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 232 and 234.

Synthesis and Manufacturing

The synthesis of this compound is conceptually straightforward, relying on established and reliable organic chemistry transformations. A logical two-step approach begins with the bromination of pyrazole, followed by a nucleophilic substitution to introduce the N-substituent.

Caption: Proposed two-step synthesis of the target molecule.

Protocol 3.1: Exemplary Synthesis of this compound

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 4-Bromopyrazole (Adapted from solvent-free methods[5][9])

-

To a round-bottom flask, add pyrazole (1.0 eq) and silica-supported sulfuric acid (H₂SO₄/SiO₂) as a catalyst.

-

Add N-bromosaccharin (1.05 eq) portion-wise while stirring at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove the catalyst.

-

The filtrate is washed with aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-bromopyrazole, which can be purified further if necessary.

Step 2: N-Alkylation

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) as the base.

-

Add 2-(bromomethyl)-1,3-dioxolane (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from its two distinct reactive sites, which can be addressed in a controlled, sequential manner.

Reactions at the C4-Position (C-Br Bond)

The C4-bromo substituent is a prime handle for introducing molecular complexity through a variety of well-established transition-metal-catalyzed cross-coupling reactions. This allows for the creation of diverse libraries of compounds by varying the coupling partner.

Caption: Synthetic transformations via the C4-Bromo group.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters provides a powerful method for forming new C-C bonds, enabling the synthesis of biaryl or styrenyl pyrazole derivatives.

-

Sonogashira Coupling: Coupling with terminal alkynes under palladium-copper catalysis yields alkynyl-substituted pyrazoles, which are valuable precursors for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to 4-amino-pyrazole derivatives which are common motifs in bioactive molecules.

-

Heck Coupling: The reaction with alkenes can be used to introduce vinyl groups at the C4 position.

Deprotection and Reactivity of the Aldehyde Functionality

The 1,3-dioxolane group is a robust protecting group for the aldehyde, stable to the basic and organometallic conditions often employed in cross-coupling reactions. It can be efficiently removed through acid-catalyzed hydrolysis.

Caption: Deprotection and subsequent aldehyde chemistry.

Once deprotected to reveal the formyl group, a new set of synthetic transformations becomes available:

-

Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) is one of the most effective methods for forming C-N single bonds.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for chain extension and the introduction of various substituents.

-

Condensation Reactions: The aldehyde can condense with various nucleophiles, such as hydrazines or hydroxylamines, to form new heterocyclic rings or imine derivatives.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its capacity as a bifunctional scaffold for combinatorial chemistry and targeted synthesis. A drug development program can utilize this intermediate to:

-

Generate a Core Library: Perform a series of diverse cross-coupling reactions at the C4-position to create a library of intermediates.

-

Late-Stage Diversification: Take each intermediate from the core library and perform the deprotection step.

-

Introduce Target-Binding Moieties: Use the newly revealed aldehyde to introduce different functional groups via reductive amination or other reactions, allowing for fine-tuning of the molecule's pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

This strategy is highly efficient for exploring the structure-activity relationships (SAR) of pyrazole-based inhibitors for targets such as protein kinases, a class of enzymes where pyrazole scaffolds are frequently found.[2]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound may not be readily available. Therefore, handling procedures should be based on a conservative assessment of hazards extrapolated from structurally related compounds, such as 4-bromopyrazole and other brominated heterocyclic compounds.[10][11][12]

| Hazard Class | Classification | Precautionary Notes | Source |

| Skin Corrosion/Irritation | Category 2 (Predicted) | Causes skin irritation. | [10][11] |

| Serious Eye Damage/Irritation | Category 1 or 2 (Predicted) | Causes serious eye damage/irritation. | [10][11] |

| Acute Toxicity | Harmful if swallowed or inhaled (Predicted). | Avoid ingestion and inhalation. | [12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Predicted) | May cause respiratory irritation. | [10][11] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[13][14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a high-value synthetic intermediate designed for efficiency and versatility. Its combination of a reactive C-Br bond suitable for modern cross-coupling chemistry and a protected aldehyde for late-stage functionalization provides researchers with a powerful platform. By enabling a logical and orthogonal approach to synthesis, this molecule facilitates the rapid and systematic development of complex pyrazole-containing compounds for applications in drug discovery, agrochemicals, and materials science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72942049, this compound. PubChem. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 172992345, 4-bromo-3-methyl-1-(thiophen-2-yl)-1H-pyrazole. PubChem. [Link]

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240. SciELO México. [Link]

- Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4787. MDPI. [Link]

- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. MDPI. [Link]

- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. PubChem. [Link]

- Vos, J.G., & Groeneveld, W.L. (1979). Analytical data and colours of the methylpyrazole complexes.

- Kuriyama, S., & Tsurugi, H. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

- Adoo, G. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Adooq Bioscience. [Link]

- Abood, N.A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2038. PMC. [Link]

- Hartwig, A., et al. (2021). 4-Methyl-1,3-dioxolan-2-one. The MAK-Collection for Occupational Health and Safety. Publisso. [Link]

- Carl ROTH (2024). Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. Carl ROTH. [Link]

- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

- Tang, X., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 269-275. Beilstein Journals. [Link]

- Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester. Caming Pharmaceutical Ltd. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H9BrN2O2 | CID 72942049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. caming.com [caming.com]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives hold a significant position due to their wide range of pharmacological activities.[1] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The compound 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole represents a key intermediate, incorporating a reactive bromine atom for further synthetic transformations and a protected aldehyde functionality in the form of a dioxolane ring. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry and medicinal chemistry programs.

This technical guide, crafted from the perspective of a Senior Application Scientist, provides a detailed exploration of the spectroscopic data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogues to present a comprehensive and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will not only present the predicted data but also delve into the scientific rationale behind the spectral features, offering insights into how these techniques can be used to ensure structural integrity and purity.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 4-bromo-1-[(1,3-dioxolan-2-yl)methyl]-1H-pyrazole, presents several key features that will manifest in its spectroscopic data. The molecule consists of a 4-brominated pyrazole ring, an N-alkyl substituent, and a cyclic acetal (dioxolane) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the molecular framework with high confidence.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: A proton-decoupled spectrum should be acquired to obtain singlets for each unique carbon atom. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the pyrazole ring protons, the methylene bridge, and the dioxolane moiety. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.55 | Singlet | 1H | H-5 (pyrazole) | The protons on the pyrazole ring are in a heteroaromatic system. Data for 4-bromopyrazole shows signals around 7.6 ppm.[2] The N1-substitution will likely cause a slight shift. |

| ~7.50 | Singlet | 1H | H-3 (pyrazole) | Similar to H-5, this proton is on the brominated pyrazole ring. The two pyrazole protons are in different environments and are expected to have slightly different chemical shifts. |

| ~5.20 | Triplet | 1H | CH (dioxolane, C-7) | This methine proton is an acetal proton and is expected to be deshielded, appearing as a triplet due to coupling with the adjacent methylene group (C-6). |

| ~4.20 | Doublet | 2H | N-CH₂ (C-6) | This methylene group is adjacent to the pyrazole nitrogen and the dioxolane methine, leading to a downfield shift. It will be split into a doublet by the methine proton. |

| ~3.95 - 3.85 | Multiplet | 4H | O-CH₂-CH₂-O (dioxolane, C-8 & C-9) | These protons are part of the ethylene glycol unit of the dioxolane ring and typically appear as a complex multiplet in this region.[3] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140.0 | C-5 (pyrazole) | Aromatic carbons in pyrazoles appear in the range of 100-150 ppm.[4] |

| ~129.0 | C-3 (pyrazole) | Similar to C-5, this is an aromatic carbon within the pyrazole ring. |

| ~95.0 | C-4 (pyrazole) | The carbon atom bearing the bromine atom is expected to be significantly shielded compared to the other pyrazole carbons.[4] |

| ~102.0 | C-7 (dioxolane, acetal) | Acetal carbons are characteristically found in the 90-110 ppm region. |

| ~65.0 | C-8 & C-9 (dioxolane, O-CH₂-CH₂-O) | The carbons of the ethylene glycol unit in a dioxolane ring typically resonate around 65 ppm.[3] |

| ~55.0 | C-6 (N-CH₂) | This aliphatic carbon is attached to a nitrogen atom, which causes a downfield shift compared to a standard alkane carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Predicted FT-IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyrazole ring, the C-Br bond, and the C-O bonds of the dioxolane ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100 - 3000 | C-H stretch | Aromatic (pyrazole) | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| ~2980 - 2850 | C-H stretch | Aliphatic (CH₂, CH) | Stretching vibrations for the sp³ hybridized C-H bonds in the methylene and methine groups. |

| ~1550 - 1450 | C=C and C=N stretch | Pyrazole ring | Skeletal vibrations of the pyrazole ring.[2] |

| ~1200 - 1000 | C-O stretch | Acetal (dioxolane) | Strong, characteristic stretching vibrations for the C-O single bonds of the acetal group.[5] |

| ~1100 - 1000 | C-N stretch | Pyrazole ring | Stretching vibration of the carbon-nitrogen bonds within the pyrazole ring. |

| ~600 - 500 | C-Br stretch | Bromo group | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a unique "fingerprint" for the molecule.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

If using GC-MS, inject a small volume of the solution into the GC inlet. The GC will vaporize the sample and separate it from any impurities before it enters the mass spectrometer.

Data Acquisition:

-

The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The presence of bromine will be evident from the isotopic pattern of bromine-containing fragments (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes).

Molecular Ion (M⁺):

-

The molecular ion peak is expected at m/z 248 and 250, corresponding to the two isotopes of bromine. The molecular formula is C₇H₉BrN₂O₂.

Key Fragmentation Pathways:

-

Loss of the dioxolane group: A prominent fragmentation pathway is the cleavage of the bond between the methylene bridge and the pyrazole ring, leading to a fragment corresponding to the 4-bromopyrazole cation and a neutral dioxolanylmethyl radical, or vice versa. The fragment ion of the dioxolane moiety, [C₃H₅O₂]⁺, would appear at m/z 73.

-

Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, often involving the loss of HCN or N₂.[6]

-

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment at m/z 169.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic dataset for this compound, grounded in the established principles of NMR, IR, and MS, and supported by data from analogous structures. The detailed protocols and rationale behind the spectral interpretations are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment. By understanding the expected spectroscopic fingerprint of this molecule, researchers can accelerate their synthetic workflows and drug discovery programs.

References

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871. [Link]

- PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information.

- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

The Synthetic Cornerstone: A Technical Guide to 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole has emerged as a highly versatile and valuable intermediate, embodying a unique combination of structural features essential for library synthesis and lead optimization. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in creating complex molecular architectures. We will dissect the causality behind its synthetic utility, offering field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals. The dual functionality of a reactive bromine handle for cross-coupling and a masked aldehyde in the dioxolane moiety makes this pyrazole derivative a powerful tool for navigating the intricate pathways of drug design.

Introduction: The Strategic Value of a Bifunctional Pyrazole Building Block

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its aromatic, five-membered heterocyclic structure is a bioisostere for other rings and provides a stable framework with tunable hydrogen bonding capabilities. The strategic functionalization of this core is key to modulating pharmacological activity.

This compound is a testament to intelligent scaffold design. It possesses two distinct and orthogonally reactive functional groups:

-

A C4-Bromine Atom: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the direct and predictable installation of diverse aryl, heteroaryl, alkynyl, and amino substituents, which is fundamental for exploring the structure-activity relationship (SAR) of a new chemical entity.

-

An N1-(1,3-dioxolan-2-ylmethyl) Substituent: This group is a stable cyclic acetal, which acts as a protected form of an acetaldehyde moiety. Under mild acidic conditions, it can be readily hydrolyzed to unveil a reactive aldehyde.[3][4] This aldehyde can then be engaged in a host of subsequent transformations, such as reductive amination, Wittig reactions, or condensations, to further expand the molecular diversity of the pyrazole scaffold.

This guide will provide the technical foundation necessary to fully exploit the synthetic potential of this compound.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is the first step in its effective utilization. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1207175-26-5 | [5] |

| Molecular Formula | C₇H₉BrN₂O₂ | [5] |

| Molecular Weight | 233.06 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1COCC1CN2C=C(C=N2)Br | [5] |

| InChI Key | FTVLGKKZOFMWSX-UHFFFAOYSA-N | [5] |

| XLogP3 | 0.5 | [5] |

Synthesis and Mechanistic Considerations

The most direct and logical approach to synthesizing the title compound is through the N-alkylation of 4-bromopyrazole. This method is reliable and leverages readily available starting materials.

Proposed Synthetic Pathway: N-Alkylation

The synthesis involves the reaction of 4-bromopyrazole with 2-(bromomethyl)-1,3-dioxolane in the presence of a suitable base. The choice of base and solvent is critical for achieving high regioselectivity and yield, as N-alkylation of unsymmetrical pyrazoles can potentially lead to a mixture of isomers.[6] However, for 4-bromopyrazole, the two nitrogen atoms are electronically similar, but steric hindrance from the adjacent bromine atom can influence the outcome. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is a standard and effective method.[7]

Caption: Proposed synthesis of the target compound via N-alkylation.

Detailed Experimental Protocol: N-Alkylation of 4-Bromopyrazole

This protocol is based on established procedures for the N-alkylation of pyrazoles and should be adapted and optimized as necessary.[7][8]

Materials:

-

4-Bromopyrazole (1.0 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

-

2-(Bromomethyl)-1,3-dioxolane (1.1 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromopyrazole (1.0 eq.).

-

Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The formation of the sodium pyrazolide salt should be evident.

-

Alkylation: Add 2-(bromomethyl)-1,3-dioxolane (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Reactivity and Applications in Medicinal Chemistry

The synthetic power of this compound lies in the sequential or orthogonal exploitation of its two key functional handles.

Caption: Key synthetic transformations accessible from the core scaffold.

The Bromine Handle: A Gateway to C-C and C-N Bond Formation

The bromine atom at the C4 position is ideally suited for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.[1][2]

This reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl groups.[9][10][11]

General Protocol:

-

Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).

-

Solvent & Degassing: Add a solvent mixture (e.g., dioxane/water 4:1) and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture (e.g., 80-100 °C) under an inert atmosphere until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup: After cooling, perform a standard aqueous workup and purify by column chromatography.

This reaction allows for the direct installation of an alkyne moiety, a valuable functional group for click chemistry or as a precursor to other structures.[12][13][14][15]

General Protocol:

-

Setup: To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (1-5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.

-

Workup: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

This powerful C-N bond-forming reaction enables the synthesis of diverse secondary and tertiary amines, crucial for tuning the physicochemical properties of drug candidates.[16][17][18]

General Protocol:

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq.), a palladium precatalyst (e.g., G3-XPhos, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

-

Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture (e.g., 90-110 °C) with stirring for the required time.

-

Workup: After cooling, quench the reaction, perform an aqueous workup, and purify the product via chromatography.

The Dioxolane Handle: Unmasking a Reactive Aldehyde

The 1,3-dioxolane group serves as a robust protecting group for an aldehyde. It is stable to the basic and nucleophilic conditions of many cross-coupling reactions, allowing for late-stage functionalization.

Hydrolysis of the acetal is typically achieved with aqueous acid.[3][19]

General Protocol:

-

Setup: Dissolve the pyrazole substrate (1.0 eq.) in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1-3 M HCl).

-

Reaction: Stir the solution at room temperature. The reaction is often complete within a few hours. Monitor by TLC for the disappearance of the starting material and the appearance of the more polar aldehyde product.

-

Workup: Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which can be used directly or purified if necessary.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined approach to molecular diversity in drug discovery. Its dual-functional nature allows for a logical and efficient exploration of chemical space around the privileged pyrazole core. By mastering the synthesis and subsequent reactions outlined in this guide, researchers can significantly accelerate their discovery pipelines, leveraging this versatile scaffold to construct the next generation of therapeutic agents.

References

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.

- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.

- Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.

- Organic Chemistry Portal (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Organic Chemistry Portal (n.d.). Sonogashira Coupling.

- Various Authors (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate.

- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.

- Organic Chemistry Portal (n.d.). Suzuki Coupling.

- Chemistry LibreTexts (2024). Sonogashira Coupling.

- Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699.

- Das, B., et al. (2014). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances, 4, 2835-2838.

- Scribd (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Various Authors (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... ResearchGate.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.

- Stanetty, P., & Schnürch, M. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

- da Silva, A. B., et al. (2021). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 32(8), 1696-1707.

- Belskaya, N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.

- Google Patents (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Wikipedia (n.d.). Sonogashira coupling.

- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Belskaya, N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- The Organic Chemist (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Lee, S., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 184-190.

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. This compound | C7H9BrN2O2 | CID 72942049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole: Starting Materials and Core Protocols

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole, a valuable heterocyclic building block. We will delve into the selection of starting materials, provide detailed, field-proven experimental protocols, and explain the rationale behind the chosen synthetic strategies, ensuring a reproducible and scalable process.

Introduction: Strategic Importance of the Target Molecule

This compound is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The pyrazole core is a prevalent scaffold in many biologically active compounds. The bromo-substituent at the 4-position offers a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1] The 1-(1,3-dioxolan-2-ylmethyl) substituent serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl group for subsequent transformations. This strategic combination of functionalities makes the target molecule a highly valuable and versatile synthetic intermediate.

Synthetic Strategy: A Two-Step Approach

The most efficient and common synthetic route to this compound is a two-step process. This strategy is predicated on the initial synthesis of the core 4-bromopyrazole heterocycle, followed by its N-alkylation with a suitable electrophile containing the 1,3-dioxolane moiety. This approach allows for the modular construction of the target molecule from readily available and cost-effective starting materials.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 4-Bromopyrazole Core

The initial and crucial step is the synthesis of 4-bromopyrazole. While there are one-pot methods starting from 1,3-diketones, a more direct and high-yielding approach is the electrophilic bromination of pyrazole.[2][3]

Starting Materials for 4-Bromopyrazole Synthesis

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Pyrazole | 288-13-1 | C₃H₄N₂ | 68.08 | White crystalline solid |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid, light-sensitive |

| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 | Colorless liquid, polar aprotic solvent |

Experimental Protocol: Bromination of Pyrazole

This protocol is adapted from established literature procedures for the bromination of pyrazoles.

1. Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq).

-

Dissolve the pyrazole in a suitable solvent such as acetonitrile (approx. 0.5 M concentration).

2. Reagent Addition:

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of NBS ensures complete consumption of the starting pyrazole.

3. Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the pyrazole spot and the appearance of a new, less polar spot indicates product formation.

4. Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromopyrazole.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-bromopyrazole as a white to off-white solid.[4]

Part 2: N-Alkylation with the Dioxolane Moiety

The second stage of the synthesis involves the N-alkylation of the prepared 4-bromopyrazole with a suitable electrophile. The key reagent for this transformation is 2-(bromomethyl)-1,3-dioxolane.

Synthesis of the Alkylating Agent: 2-(Bromomethyl)-1,3-dioxolane

This versatile intermediate can be synthesized from readily available starting materials.[5][6]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | Colorless, odorless, viscous liquid |

| Acetaldehyde | 75-07-0 | C₂H₄O | 44.05 | Colorless, flammable liquid with a pungent odor |

| Bromine | 7726-95-6 | Br₂ | 159.81 | Reddish-brown, volatile liquid, highly corrosive and toxic |

1. Acetal Formation:

-

In a reaction vessel, combine ethylene glycol (2.0 eq) and freshly distilled acetaldehyde (1.0 eq).[6]

-

Stir the mixture at room temperature for 30 minutes.

2. Bromination:

-

Cool the reaction mixture to 0-3 °C in an ice-salt bath.

-

Slowly add bromine (1.1 eq) dropwise, maintaining the temperature between 0-3 °C.[6] This exothermic reaction requires careful temperature control to prevent side reactions.

3. Reaction Completion and Purification:

-

After the addition of bromine is complete, continue stirring the mixture at 0-3 °C for an additional 3.5 hours.[6]

-

The crude product is then purified by vacuum distillation to yield 2-(bromomethyl)-1,3-dioxolane as a clear, colorless liquid.[5][7]

Caption: Synthesis of the key alkylating agent, 2-(Bromomethyl)-1,3-dioxolane.

Experimental Protocol: N-Alkylation of 4-Bromopyrazole

This protocol outlines the final step to obtain the target molecule. The choice of base and solvent can influence the reaction rate and yield. Sodium hydride in an aprotic polar solvent like DMF is a common and effective combination for deprotonating the pyrazole nitrogen.[8]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromopyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | White to off-white solid |

| 2-(Bromomethyl)-1,3-dioxolane | 4360-63-8 | C₄H₇BrO₂ | 167.00 | Colorless liquid |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | Gray to white powder, highly reactive with water |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid, polar aprotic solvent |

1. Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.

-